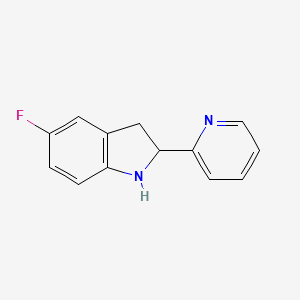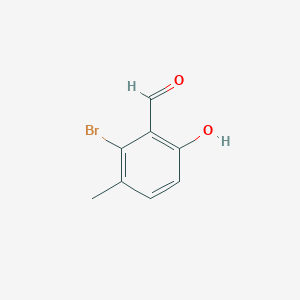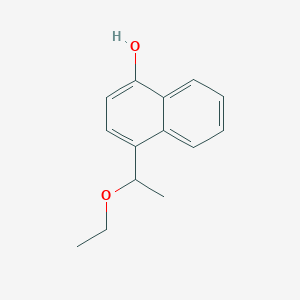
4-(1-Ethoxyethyl)naphthalen-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Ethoxyethyl)naphthalen-1-ol is an organic compound belonging to the class of naphthalenes, which are characterized by two fused benzene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Ethoxyethyl)naphthalen-1-ol typically involves the alkylation of naphthalen-1-ol with 1-ethoxyethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-Ethoxyethyl)naphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form naphthalen-1-ol derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) under controlled conditions.
Major Products Formed
Oxidation: Formation of naphthaldehydes or naphthoquinones.
Reduction: Formation of naphthalen-1-ol derivatives.
Substitution: Formation of halogenated or nitrated naphthalene derivatives.
Applications De Recherche Scientifique
4-(1-Ethoxyethyl)naphthalen-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(1-Ethoxyethyl)naphthalen-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions, affecting the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Ethoxynaphthalene: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Naphthalen-1-ol: Lacks the ethoxyethyl group, affecting its solubility and reactivity.
4-Methylnaphthalen-1-ol: Similar structure but with a methyl group instead of an ethoxyethyl group.
Uniqueness
4-(1-Ethoxyethyl)naphthalen-1-ol is unique due to the presence of both the ethoxyethyl and hydroxyl groups, which confer distinct chemical and physical properties. These features make it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C14H16O2 |
|---|---|
Poids moléculaire |
216.27 g/mol |
Nom IUPAC |
4-(1-ethoxyethyl)naphthalen-1-ol |
InChI |
InChI=1S/C14H16O2/c1-3-16-10(2)11-8-9-14(15)13-7-5-4-6-12(11)13/h4-10,15H,3H2,1-2H3 |
Clé InChI |
LOSOOJYHJLARSD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C)C1=CC=C(C2=CC=CC=C21)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



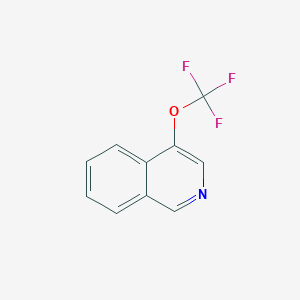
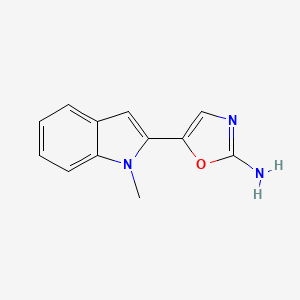
![1,6-Diazaspiro[3.5]nonane, 1-methyl-6-(3-pyridinyl)-](/img/structure/B11889102.png)
![6-Chloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11889112.png)
![3-(3-Ethylimidazo[1,5-a]pyridin-1-yl)propanoic acid](/img/structure/B11889115.png)


![1,5-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-4(5H)-one](/img/structure/B11889138.png)

